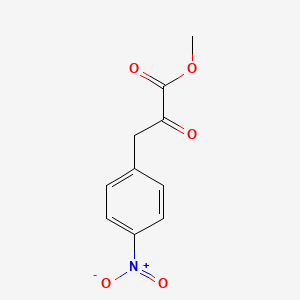

Methyl 3-(4-nitrophenyl)-2-oxopropanoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 3-(4-nitrophenyl)-2-oxopropanoate |

InChI |

InChI=1S/C10H9NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3 |

InChI Key |

DGYPHLHSIAOURA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 3 4 Nitrophenyl 2 Oxopropanoate

Elaboration of Direct Esterification Routes and Optimizations

Direct esterification of 3-(4-nitrophenyl)-2-oxopropanoic acid presents a straightforward route to the target methyl ester. This method typically involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. While effective, optimization of reaction conditions is crucial to maximize yield and minimize side reactions.

Key parameters for optimization include the choice of catalyst, reaction temperature, and removal of water, a byproduct that can limit the reaction equilibrium. Strong mineral acids, such as sulfuric acid, are commonly employed as catalysts. google.com The use of an entraining agent like toluene (B28343) can facilitate water removal through azeotropic distillation, driving the reaction towards completion. google.com

| Parameter | Condition | Rationale |

| Catalyst | Sulfuric Acid | Provides a high concentration of protons to activate the carbonyl group of the carboxylic acid. |

| Solvent | Toluene | Forms an azeotrope with water, allowing for its removal and shifting the equilibrium towards the product. google.com |

| Temperature | Reflux | Ensures a sufficient reaction rate and facilitates the azeotropic removal of water. |

Further refinements can involve the use of milder catalysts, such as solid acid catalysts, to simplify purification and reduce environmental impact. The molar ratio of methanol to the carboxylic acid is also a critical factor, with an excess of methanol often used to favor ester formation.

Mechanistic and Practical Aspects of Knoevenagel Condensation Approaches

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and offers a versatile approach to synthesizing α,β-unsaturated compounds, which can be precursors to methyl 3-(4-nitrophenyl)-2-oxopropanoate. wikipedia.orgnih.gov This reaction typically involves the condensation of an active methylene (B1212753) compound, such as dimethyl malonate, with 4-nitrobenzaldehyde (B150856) in the presence of a basic catalyst. wikipedia.org

The mechanism proceeds through the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the α,β-unsaturated product. wikipedia.org Weakly basic amines like piperidine (B6355638) are often used as catalysts to avoid self-condensation of the aldehyde. wikipedia.orgprepchem.com

A variety of catalysts have been explored to enhance the efficiency and green credentials of the Knoevenagel condensation. For instance, natural catalysts like lemon juice, which is acidic due to the presence of citric acid, have been successfully employed. lookchem.com Metal-organic frameworks (MOFs) have also emerged as effective catalysts, offering high surface area and tunable active sites. researchgate.net

Exploration of Oxopropanoate Moiety Formation from Diverse Precursors

The 2-oxopropanoate moiety can be constructed from a range of precursor molecules, providing flexibility in synthetic design. One notable approach involves the reaction of 4-nitrophenyl-containing compounds with reagents that can introduce the desired three-carbon keto-ester fragment.

For example, arylhydrazonopropanals have been utilized as precursors in condensation reactions with active methylene reagents to form complex heterocyclic structures. mdpi.com While not a direct synthesis of the target molecule, these reactions demonstrate the versatility of building blocks in constructing related frameworks. Another strategy involves the Claisen condensation of an appropriate ester with a ketone, which can be adapted to form the β-keto ester structure of the oxopropanoate. mdpi.com

Chemo- and Regioselective Synthesis Strategies for Enhanced Product Control

Achieving high chemo- and regioselectivity is paramount in organic synthesis to ensure the desired product is formed with minimal byproducts. In the context of this compound synthesis, this involves controlling which functional groups react and at which position.

For instance, in multi-step syntheses involving precursors with multiple reactive sites, the choice of reagents and reaction conditions can direct the outcome. mdpi.com The use of protecting groups can be a valuable strategy to temporarily block certain functional groups from reacting, allowing for selective transformations at other sites.

Furthermore, the inherent electronic and steric properties of the reactants can be exploited to achieve selectivity. The electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde, for example, activates the carbonyl group towards nucleophilic attack in Knoevenagel-type reactions. mdpi.com The development of highly selective catalysts is also a key area of focus for improving control over reaction outcomes. mdpi.com

Catalytic Methods in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalysis have been applied to the synthesis of this compound and related compounds.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysts are soluble in the reaction medium, leading to high activity and selectivity due to the accessibility of the catalytic sites. mpg.denih.gov In the context of esterification and condensation reactions, common homogeneous catalysts include mineral acids, organic bases, and organometallic complexes. researchgate.netmpg.de

The use of small organic molecules as catalysts, known as organocatalysis, has gained significant traction. mpg.de These catalysts can be highly efficient and selective, offering a metal-free alternative to traditional catalytic systems. mpg.de For example, amines and Brønsted acids have been shown to effectively catalyze a wide range of organic transformations. mpg.de

| Catalyst Type | Example | Application |

| Mineral Acid | Sulfuric Acid | Direct Esterification |

| Organic Base | Piperidine | Knoevenagel Condensation prepchem.com |

| Organocatalyst | Chiral Amines | Asymmetric Carbonyl Transformations mpg.de |

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas phase reaction. rsc.org A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, contributing to more sustainable processes. nih.gov

Metal-organic frameworks (MOFs) are a class of porous crystalline materials that have shown great promise as heterogeneous catalysts. rsc.orgmdpi.com Their high surface area, tunable porosity, and the presence of catalytically active metal nodes and organic linkers make them suitable for a variety of organic reactions, including condensation reactions. researchgate.net Other solid catalysts, such as zeolites and supported metal nanoparticles, have also been investigated for their catalytic activity in relevant transformations. nih.gov

| Catalyst Type | Example | Advantages |

| Metal-Organic Frameworks (MOFs) | MOF-Cr, MOF-Cr-NH2 researchgate.net | High surface area, tunable active sites, reusability. rsc.org |

| Supported Metal Nanoparticles | Au/CuO nih.gov | High activity, potential for selectivity. |

| Zeolites | USY Zeolite nih.gov | Solid acid catalysis, shape selectivity. |

Despite a comprehensive search for advanced synthetic methodologies focusing on the application of green chemistry principles for the synthesis of this compound, specific research findings, detailed experimental data, and comparative studies adhering to the requested outline could not be located.

General principles of green chemistry, such as the use of renewable feedstocks, solvent-free conditions, heterogeneous catalysis, and microwave or ultrasound-assisted reactions, are well-established in organic synthesis. However, documented applications of these principles directly to the synthesis of this compound, including comparative data on yields, reaction times, and environmental impact versus traditional methods, are not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the detailed, data-driven article as per the user's specific instructions and outline. The creation of an accurate and informative section on the "Application of Green Chemistry Principles in Synthetic Design" for this particular compound, complete with a data table of research findings, is contingent on the availability of relevant scientific literature, which appears to be limited in this specific case.

Reactivity and Comprehensive Chemical Transformations of Methyl 3 4 Nitrophenyl 2 Oxopropanoate

Reactions at the Carbonyl Functionalities (Ketone and Ester)

The presence of two distinct carbonyl groups, a ketone and an ester, in close proximity, presents opportunities for selective chemical modifications. The α-keto group is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.

Selective Reduction Reactions of the Ketone Moiety

The selective reduction of the ketone in α-keto esters like Methyl 3-(4-nitrophenyl)-2-oxopropanoate is a crucial transformation, yielding valuable α-hydroxy esters. Various methods have been developed to achieve this with high chemoselectivity and, in many cases, enantioselectivity.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), which is generally selective for ketones over esters under controlled conditions. Catalytic hydrogenation over noble metal catalysts (e.g., platinum, palladium, ruthenium) is another effective method. For achieving stereocontrol, asymmetric reduction is a key strategy. This can be accomplished using biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or through chiral catalysts in transfer hydrogenation reactions. nih.gov

Baker's yeast reductions are known to be effective for α- and β-keto esters, often providing high enantiomeric excess of the corresponding hydroxy esters. nih.govacgpubs.orgacgpubs.orgcjcatal.com The outcome of these biocatalytic reductions can be influenced by reaction conditions such as the solvent and the presence of additives. nih.gov

| Reduction Method | Reagent/Catalyst | Product Type | Key Features |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Racemic α-hydroxy ester | Selective for ketone over ester. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pt, Pd, Ru) | Racemic α-hydroxy ester | Effective for reducing the keto group. |

| Biocatalytic Reduction | Baker's Yeast (S. cerevisiae) | Enantiomerically enriched α-hydroxy ester | Green chemistry approach, often high enantioselectivity. nih.gov |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes, H-donor (e.g., isopropanol) | Enantiomerically enriched α-hydroxy ester | High yields and enantioselectivities. |

Nucleophilic Addition Reactions to the Carbonyl Centers

The carbonyl carbons in this compound are electrophilic and susceptible to attack by nucleophiles. The ketone at the 2-position is the more reactive site for nucleophilic addition compared to the ester carbonyl. masterorganicchemistry.comyoutube.com

A primary example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the ketone. This reaction forms a tertiary alcohol after acidic workup, creating a new carbon-carbon bond at the C2 position. The general mechanism involves the nucleophilic attack of the carbanionic R-group of the Grignard reagent on the electrophilic ketone carbon, followed by protonation of the resulting alkoxide. youtube.com

Other carbon nucleophiles, such as organolithium reagents and cyanide ions (forming cyanohydrins), can also add to the ketone. The reactivity follows the general principles of nucleophilic addition to ketones, where steric hindrance and the electronic nature of the nucleophile and substrate play significant roles. masterorganicchemistry.comyoutube.com

Transesterification Processes and Ester Hydrolysis

The methyl ester group of this compound can undergo transesterification in the presence of an alcohol and an acid or base catalyst. This equilibrium reaction replaces the methoxy (B1213986) group (-OCH₃) with a different alkoxy group (-OR') from the reacting alcohol. Acid catalysts, such as p-toluenesulfonic acid (PTSA), are commonly employed for this transformation. dntb.gov.ua

Ester hydrolysis, the cleavage of the ester to form the corresponding carboxylic acid (3-(4-nitrophenyl)-2-oxopropanoic acid) and methanol (B129727), can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt is formed, followed by acidification to yield the carboxylic acid. The presence of the electron-withdrawing 4-nitrophenyl group can influence the rate of hydrolysis. nih.govresearchgate.netmdpi.com

Transformations Involving the Alpha-Proton Acidity and Enolate Chemistry

The methylene (B1212753) protons (α-protons) located between the ketone and the 4-nitrophenyl group are acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the aromatic ring. Deprotonation at this position generates a resonance-stabilized enolate, which is a potent nucleophile.

Alpha-Alkylation Reactions and Stereocontrol

The enolate generated from this compound can react with electrophiles, such as alkyl halides, in an α-alkylation reaction. This Sₙ2 reaction forms a new carbon-carbon bond at the C3 position. libretexts.orgyoutube.com The choice of base is critical; strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation, preventing side reactions like self-condensation. nih.govyoutube.com

When an prochiral enolate is alkylated, a new stereocenter is formed. Achieving stereocontrol in this step is a significant challenge in organic synthesis. Strategies to control the stereochemical outcome include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the approach of the electrophile from a specific face, or the use of chiral catalysts. acs.orgucla.edu

| Base | Conditions | Enolate Type | Alkylation Outcome |

| LDA (Lithium diisopropylamide) | Low temperature (-78 °C) | Kinetic Enolate | Favors reaction at the less sterically hindered position. |

| NaH, NaOEt | Higher temperature | Thermodynamic Enolate | Favors the more substituted, thermodynamically stable enolate. |

Diverse Condensation Reactions (e.g., Knoevenagel-type, Michael additions)

The acidic α-protons also enable the participation of this compound in various condensation reactions.

In a Knoevenagel-type condensation , the compound can act as the active methylene component, reacting with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or an amine). The initial nucleophilic addition is followed by dehydration to yield a new carbon-carbon double bond.

The enolate of this compound can also act as a nucleophile in Michael additions . In this reaction, the enolate adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate fashion (1,4-addition). This is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks.

Furthermore, under basic conditions with a suitable ester as a partner, it could potentially undergo a Claisen condensation . In this reaction, an ester enolate adds to the carbonyl group of another ester molecule, followed by the elimination of an alkoxide, resulting in the formation of a β-keto ester. libretexts.orgyoutube.comyoutube.com

Acylation Reactions at the Alpha-Carbon

The alpha-carbon of this compound, situated between two carbonyl groups (the ketone and the ester), possesses acidic protons. This acidity facilitates the formation of an enolate under basic conditions, which can then act as a nucleophile in acylation reactions. This process involves the replacement of an alpha-hydrogen atom with an acyl group, leading to the formation of a β-dicarbonyl compound. scispace.com

The acylation can be achieved using various acylating agents such as acid chlorides or acid anhydrides in the presence of a suitable base. scispace.com The reaction proceeds through a carbon-carbon bond formation, expanding the molecular framework and introducing new functional groups. For instance, reaction with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like sodium hydride or lithium diisopropylamide (LDA) would yield a methyl 2-acyl-3-(4-nitrophenyl)-2-oxopropanoate derivative.

These acylation reactions are significant as they provide a pathway to more complex molecules. The resulting β-dicarbonyl moiety is a versatile synthetic intermediate for constructing various carbocyclic and heterocyclic systems.

Table 1: Overview of Alpha-Carbon Acylation

| Reactant | Acylating Agent | Base | Product |

|---|---|---|---|

| This compound | Acetyl chloride | Sodium hydride | Methyl 2-acetyl-3-(4-nitrophenyl)-2-oxopropanoate |

| This compound | Benzoyl chloride | Lithium diisopropylamide | Methyl 2-benzoyl-3-(4-nitrophenyl)-2-oxopropanoate |

Chemical Modifications and Transformations of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group of the title compound is amenable to a variety of chemical transformations, allowing for the introduction of different functional groups and the synthesis of a wide range of derivatives.

Selective Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group on the aromatic ring is a pivotal transformation, yielding Methyl 3-(4-aminophenyl)-2-oxopropanoate. nih.gov This amino derivative is a crucial precursor for the synthesis of nitrogen-containing heterocycles. The selective reduction of the nitro group in the presence of the keto and ester functionalities can be challenging but is achievable using specific reagents.

Common methods for this chemoselective reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media, are also effective for this transformation. wikipedia.orggoogle.com These methods are widely employed due to their efficiency and functional group tolerance. organic-chemistry.org For example, the use of stannous chloride in ethanol (B145695) can simultaneously reduce the nitro group and esterify a carboxylic acid if present. nih.gov The choice of reducing agent is critical to avoid the reduction of the alpha-keto group.

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | Methyl 3-(4-aminophenyl)-2-oxopropanoate |

| SnCl₂·2H₂O | Ethanol, Reflux | Methyl 3-(4-aminophenyl)-2-oxopropanoate |

| Fe, NH₄Cl | Ethanol/Water, Reflux | Methyl 3-(4-aminophenyl)-2-oxopropanoate |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) on the 4-nitrophenyl ring of this compound is significantly influenced by the existing substituents. wikipedia.org The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. masterorganicchemistry.comlibretexts.org The 3-(methoxycarbonyl)-2-oxopropyl side chain is also deactivating. Consequently, the aromatic ring is highly deactivated towards electrophilic attack, making these reactions challenging and requiring harsh conditions.

If an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to the nitro group (i.e., C-2 and C-6 positions of the phenyl ring). Potential SEAr reactions include halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) or further nitration (using fuming HNO₃/H₂SO₄). masterorganicchemistry.com However, the yields for such reactions are expected to be low due to the severe deactivation of the ring.

Nucleophilic Aromatic Substitution Reactions

The presence of the strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The nitro group activates the ring towards attack by nucleophiles, particularly at the ortho and para positions relative to itself. libretexts.org In this molecule, the nitro group can facilitate the displacement of a suitable leaving group located at the ortho or para positions.

While the parent molecule does not have a leaving group other than hydrogen, derivatives with a halogen at the C-1 position (para to the side chain) could undergo SNAr. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. libretexts.orgnih.gov Strong nucleophiles like alkoxides, amines, or thiolates can displace the leaving group. The nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate. libretexts.orglibretexts.org For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be a good leaving group itself in SNAr reactions with fluoride (B91410) anions. mdpi.com

Intramolecular and Intermolecular Cyclization Reactions

This compound and its derivatives are valuable precursors for synthesizing heterocyclic compounds through cyclization reactions.

Formation of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles often begins with the reduction of the nitro group to an amine, yielding Methyl 3-(4-aminophenyl)-2-oxopropanoate. nih.govscilit.com This amino-keto-ester contains multiple reactive sites that can participate in intramolecular or intermolecular cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. mdpi.commdpi.com

One common transformation is the synthesis of quinoline (B57606) derivatives. For instance, the amino group can react with the α-keto-ester moiety under specific conditions, or with another suitable reaction partner, to form the quinoline ring system. The reaction of α-phenacyl bromides with compounds like thioacetamide (B46855) or thiourea (B124793) can lead to thiazole (B1198619) derivatives. researchgate.net

Another important application is in the synthesis of indole (B1671886) derivatives. While various methods exist for indole synthesis, the functional groups present in the amino derivative provide handles for constructing the pyrrole (B145914) ring fused to the benzene (B151609) ring. Furthermore, reactions with other bifunctional molecules can lead to the formation of other heterocycles like pyrazines or pyrimidines. mdpi.com The specific heterocyclic system formed depends on the reaction conditions and the co-reactants used.

Table 3: Examples of Heterocycles from Methyl 3-(4-aminophenyl)-2-oxopropanoate

| Reaction Type | Co-reactant | Heterocyclic Product |

|---|---|---|

| Condensation/Cyclization | Diketone | Quinoxaline (B1680401) derivative |

| Pictet-Spengler Reaction | Aldehyde | Tetrahydro-β-carboline derivative (after further steps) |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | Pyrrole derivative |

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

The 1,2-dicarbonyl functionality within this compound makes it a versatile precursor for the synthesis of various heterocycles through condensation reactions with dinucleophilic reagents. These reactions provide direct pathways to important cyclic structures containing oxygen, sulfur, and nitrogen atoms.

One of the most common methods for synthesizing quinoxaline derivatives involves the condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound. sapub.org this compound can react with o-phenylenediamine (B120857) in a cyclocondensation reaction, typically catalyzed by acid or conducted in a suitable solvent like ethanol, to yield 3-(4-nitrobenzyl)quinoxalin-2(1H)-one. This reaction is generally high-yielding and serves as a foundational method for creating the quinoxaline scaffold from α-keto esters. nih.govnih.gov

In the realm of oxygen-containing heterocycles, the reaction with hydroxylamine (B1172632) hydrochloride is a standard method for producing isoxazoles. youtube.com The condensation of this compound with hydroxylamine can proceed via initial formation of an oxime at one carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole (B147169) ring. nih.gov Depending on the reaction conditions, this pathway can sometimes lead to isomeric products like isoxazolones. acs.orgresearchgate.net

For the synthesis of sulfur-containing heterocycles, the Hantzsch thiazole synthesis provides a relevant framework. nih.gov This reaction typically involves the condensation of an α-haloketone and a thioamide. nih.govyoutube.com However, the 1,2-dicarbonyl system of the keto-ester can also be used. By reacting this compound with a thioamide, such as thioacetamide, in the presence of a dehydrating agent or under conditions that promote cyclization, the corresponding thiazole derivative can be formed. organic-chemistry.org

A summary of potential heterocycle syntheses is presented below.

| Reactant | Resulting Heterocycle Class | Product Structure Example |

|---|---|---|

| o-Phenylenediamine | Quinoxaline | 3-(4-Nitrobenzyl)quinoxalin-2(1H)-one |

| Hydroxylamine | Isoxazole | Methyl 5-(4-nitrophenyl)isoxazole-4-carboxylate |

| Thiourea | Aminothiazole | Methyl 2-amino-4-(4-nitrophenyl)thiazole-5-carboxylate |

Stereoselective Transformations and Asymmetric Induction

The prochiral ketone at the C2 position of this compound is a prime target for stereoselective transformations, enabling the synthesis of chiral molecules through asymmetric induction. This can be achieved using either chiral auxiliaries covalently bonded to the substrate or by employing substoichiometric amounts of a chiral catalyst.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

For a substrate like this compound, a chiral auxiliary could be introduced by first converting the methyl ester into an amide using a chiral amine, such as a derivative of valine or phenylglycine. This creates a chiral N-acyl derivative. The auxiliary, now in close proximity to the reactive keto center, can sterically hinder one face of the carbonyl group. A subsequent nucleophilic addition or reduction of the ketone would then proceed with high diastereoselectivity. For instance, reduction of the ketone with a standard reducing agent would yield a chiral α-hydroxy amide. Finally, hydrolysis of the amide bond would remove the auxiliary and release the enantiomerically enriched α-hydroxy acid product. This strategy leverages the temporary stereocenter of the auxiliary to control the formation of a new permanent stereocenter. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. The α-keto ester functionality is a well-studied substrate for various catalytic asymmetric reactions.

A prominent application is the asymmetric hydrogenation of the α-keto group to produce chiral α-hydroxy esters, which are valuable synthetic building blocks. This transformation is effectively catalyzed by chiral transition metal complexes, most notably those based on ruthenium, rhodium, or iridium, with chiral phosphine (B1218219) ligands like BINAP and its analogues. nih.govjst.go.jp For this compound, this reaction would yield methyl 2-hydroxy-3-(4-nitrophenyl)propanoate with high enantiomeric excess (ee). rsc.org

Another key transformation is the catalytic asymmetric alkylation or addition of other nucleophiles to the α-keto group. While direct catalytic alkylation of ketones can be challenging, methods using chiral phase-transfer catalysts or chiral metal complexes have been developed for β-keto esters and could be adapted. rsc.orgorganic-chemistry.org Furthermore, advanced catalytic systems, such as chiral Scandium(III)-N,N'-dioxide complexes, have been used for the enantioselective homologation of ketones with diazo esters, a reaction that proceeds via a domino addition/rearrangement pathway to form chiral β-keto esters. researchgate.net

| Transformation | Typical Catalyst Class | Expected Chiral Product |

|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru- or Ir-diphosphine complexes (e.g., Ru-BINAP) | (R)- or (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloids) | Methyl 2-alkyl-2-hydroxy-3-(4-nitrophenyl)propanoate |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., thioureas, prolinols) | Adduct from nucleophilic attack on the ketone |

Formation of Diazo Derivatives from this compound

The α-proton at the C2 position of this compound is acidic due to the electron-withdrawing effects of the adjacent ketone and ester carbonyl groups. This acidity allows for its conversion into a diazo compound via a diazo transfer reaction. rsc.org

The most common method for this transformation is the Regitz diazo transfer. ucc.ie This reaction involves treating the α-keto ester with a diazo transfer reagent, typically an organic sulfonyl azide (B81097) like p-toluenesulfonyl azide (tosyl azide, TsN₃) or methanesulfonyl azide (mesyl azide, MsN₃), in the presence of a non-nucleophilic base such as triethylamine (B128534) (Et₃N) or DBU. ucc.ieresearchgate.net

The mechanism begins with the deprotonation of the α-carbon by the base to form an enolate intermediate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. The resulting intermediate subsequently collapses, eliminating the sulfonamide anion and transferring the two nitrogen atoms to the α-carbon to form the stable α-diazo-β-keto ester product: Methyl 2-diazo-3-(4-nitrophenyl)-2-oxopropanoate. These diazo products are highly valuable synthetic intermediates, serving as precursors for carbenes and carbenoids, which can undergo a variety of subsequent transformations like cyclopropanations and X-H insertions. rsc.org

| Diazo Transfer Reagent | Base | Expected Product |

|---|---|---|

| p-Toluenesulfonyl azide (Tosyl azide) | Triethylamine (Et₃N) | Methyl 2-diazo-3-(4-nitrophenyl)-2-oxopropanoate |

| Methanesulfonyl azide (Mesyl azide) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Methyl 2-diazo-3-(4-nitrophenyl)-2-oxopropanoate |

| Imidazole-1-sulfonyl azide | Potassium carbonate (K₂CO₃) | Methyl 2-diazo-3-(4-nitrophenyl)-2-oxopropanoate |

Applications of Methyl 3 4 Nitrophenyl 2 Oxopropanoate As a Key Synthetic Intermediate

Precursor to Structurally Diverse Biologically Relevant Scaffolds

The nitrophenyl motif is a common feature in a wide array of biologically active compounds. The nitro group can serve as a critical pharmacophore or can be chemically transformed (e.g., reduced to an amine) to enable the synthesis of diverse molecular skeletons. Compounds containing the nitrophenyl group have shown a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic properties.

Methyl 3-(4-nitrophenyl)-2-oxopropanoate, as a carrier of this important structural unit, serves as a foundational building block for molecules of medicinal interest. Its α-ketoester functionality allows for a range of chemical transformations, such as condensation, cyclization, and addition reactions, which are instrumental in building diverse heterocyclic and carbocyclic scaffolds. Pyrroles, for instance, are recognized as biologically active scaffolds present in many natural and synthetic bioactive compounds. biolmolchem.com The reduction of the nitro group to an amine introduces a nucleophilic site, opening pathways to further derivatization and the synthesis of fused ring systems and other complex structures that are central to many therapeutic agents.

Building Block for Complex Heterocyclic Architectures

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structural features of this compound make it a theoretically useful precursor for various heterocyclic systems, although specific literature examples for this exact starting material can be sparse. The principles of heterocyclic synthesis, however, allow for a clear understanding of its potential applications.

Pyrazolopyrimidines are fused heterocyclic systems that are isosteres of purines, a class of compounds fundamental to DNA and RNA. nih.gov Due to this structural similarity, pyrazolopyrimidine derivatives are of significant interest in medicinal chemistry and have been investigated for a wide range of biological activities. ekb.eg

The synthesis of the pyrazolopyrimidine core often involves the condensation of a pyrazole (B372694) derivative, typically an aminopyrazole, with a 1,3-dicarbonyl compound or its equivalent. While direct synthesis from this compound is not prominently documented, its α-ketoester structure is a key feature of β-ketoesters, which are common precursors in such reactions. For example, a common route involves the reaction of an aminopyrazole with a β-ketoester to form the pyrimidine (B1678525) ring.

Table 1: General Synthesis of Pyrazolo[3,4-d]pyrimidines

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| 5-Aminopyrazole | β-Ketoester | Acid or Base Catalysis, Heat | Pyrazolo[3,4-d]pyrimidin-4-one |

| 5-Aminopyrazole-4-carboxamide | Aldehyde | Oxidative Cyclization | Substituted Pyrazolo[3,4-d]pyrimidine |

This table illustrates common synthetic pathways to the pyrazolopyrimidine core.

Thiazole (B1198619) and oxazole (B20620) rings are five-membered heterocycles that are core components of many natural products and pharmaceuticals. nih.gov

The most common method for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To utilize this compound in a Hantzsch-type synthesis, it would first need to be halogenated at the C3 position to form an α-haloketoester. This derivative could then, in principle, react with a thioamide to form a substituted thiazole.

Oxazoles can be synthesized through various methods, including the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylaminoketones. wikipedia.org Another common route is the van Leusen reaction, which uses tosylmethylisocyanide (TosMIC) and an aldehyde. nih.gov For a precursor like this compound, a plausible pathway would be its conversion into an intermediate that fits one of these established synthetic routes.

Table 2: Common Synthetic Routes to Thiazoles and Oxazoles

| Heterocycle | Key Reactants | Common Synthesis Name |

|---|---|---|

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis |

| Thiazole | α-Diazoketone, Thioamide | Metal-free coupling |

| Oxazole | 2-Acylaminoketone | Robinson-Gabriel Synthesis |

This table outlines established methods for the synthesis of thiazole and oxazole rings.

Pyrrole (B145914), furan, and pyridine (B92270) are fundamental heterocyclic rings found in a vast number of chemical and biological systems.

The Paal-Knorr synthesis is a classic method for preparing pyrroles and furans, requiring a 1,4-dicarbonyl compound as the key precursor. organic-chemistry.orgorganic-chemistry.org Reaction with a primary amine or ammonia (B1221849) yields a pyrrole, while acid-catalyzed dehydration gives a furan. wikipedia.orguop.edu.pk this compound, being a 1,2-dicarbonyl equivalent at the C2 and C3 positions, would need to be elaborated to introduce a second carbonyl group at the C5 position to become a suitable substrate for a Paal-Knorr reaction.

Pyridine synthesis often relies on the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org Other methods include cycloaddition reactions. The structure of this compound does not directly lend itself to these classic constructions without prior modification into a suitable 1,3- or 1,5-dicarbonyl-containing intermediate. However, its reactive keto-ester moiety provides a handle for such transformations.

Table 3: Established Syntheses for Pyrroles, Furans, and Pyridines

| Heterocycle | Key Precursor(s) | Common Synthesis Name |

|---|---|---|

| Pyrrole | 1,4-Dicarbonyl Compound, Amine/Ammonia | Paal-Knorr Synthesis |

| Furan | 1,4-Dicarbonyl Compound | Paal-Knorr Synthesis |

This table summarizes foundational methods for the synthesis of key five- and six-membered heterocycles.

Strategic Role in Natural Product Total Synthesis Initiatives

The total synthesis of natural products is a cornerstone of organic chemistry that drives the development of new synthetic methods and strategies. While the use of this compound as a key building block in the total synthesis of complex natural products is not widely documented in the literature, the structural motifs it contains are relevant. α-Ketoesters are versatile intermediates in synthesis, and the nitrophenyl group can be found in some natural products or can serve as a masked amino group, which is ubiquitous in alkaloids and other classes of natural products. Its value would lie in its potential to be transformed into more complex intermediates required for the assembly of a natural product's carbon skeleton.

Spectroscopic and Computational Characterization of Methyl 3 4 Nitrophenyl 2 Oxopropanoate

Computational Chemistry Studies for Molecular Insights

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. researchgate.netymerdigital.com By employing functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can optimize the molecular geometry to find the most stable arrangement of atoms in space. researchgate.netmaterialsciencejournal.org These calculations provide foundational data for bond lengths, bond angles, and dihedral angles.

For molecules containing the 4-nitrophenyl group, DFT calculations are crucial for understanding how the electron-withdrawing nature of the nitro group influences the electronic distribution across the entire molecule. researchgate.netnih.gov This, in turn, affects the molecule's reactivity and spectroscopic behavior. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to validate the computational model. ymerdigital.commdpi.com Furthermore, DFT serves as the basis for many of the more specific analyses discussed below, including HOMO-LUMO, NBO, and MESP studies. ymerdigital.comoaji.net

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. Energy minimization studies, often performed using DFT or other quantum mechanical methods, calculate the potential energy of these conformers to identify the most stable, lowest-energy structure. nih.govresearchgate.net

For a molecule like Methyl 3-(4-nitrophenyl)-2-oxopropanoate, key conformational questions would involve the rotational barriers around the C-C bonds linking the phenyl ring, the benzylic carbon, and the keto-ester moiety. The dihedral angles between the plane of the phenyl ring and the plane of the oxopropanoate group would be particularly important. In related nitrophenyl compounds, the dihedral angle between the aromatic ring and other parts of the molecule is a significant conformational parameter. nih.gov The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions, which can be computationally predicted. rsc.org

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various spectroscopic parameters that can be correlated with experimental data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. ymerdigital.commdpi.com For a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine vibrational modes, including those for the nitro group (N=O asymmetric and symmetric vibrations) and carbonyl groups (C=O). materialsciencejournal.org

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming molecular structures. For instance, in a study of a dihydropyrimidine (B8664642) derivative containing a 3-nitrophenyl group, the chemical shifts were determined experimentally and are amenable to computational prediction for structural verification. researchgate.net

UV-Vis Spectroscopy: TD-DFT methods are employed to calculate the electronic transitions of a molecule, which correspond to absorption bands in a UV-Vis spectrum. researchgate.net These calculations help to understand the electronic structure and the nature of the orbitals involved in the transitions. For a similar nitrophenyl-containing pyran derivative, the calculated UV-Vis spectrum showed absorption maxima that could be correlated with experimental findings. materialsciencejournal.org

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org This involves identifying reactants, transition states, intermediates, and products, and calculating their relative energies to determine the most likely reaction pathway. mdpi.comnih.gov

For reactions involving nitrophenyl compounds, DFT calculations can model various mechanistic possibilities. For example, in the reaction of 2-methoxyfuran (B1219529) with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, a compound with structural similarities to this compound, wb97xd/6-311+G(d,p) calculations were used to explore different reaction pathways, identifying zwitterionic intermediates and ruling out a previously postulated Diels-Alder mechanism. mdpi.com Similarly, computational studies on the [3+2] cycloaddition reactions between benzonitrile (B105546) N-oxides and nitroethene have used DFT to clarify that the reaction proceeds through a one-step, asynchronous polar mechanism. nih.gov Such studies can provide detailed insights into the roles of catalysts, the nature of transition states, and the factors controlling selectivity. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. irjweb.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. oaji.net

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. oaji.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net

From these orbital energies, several chemical reactivity descriptors can be calculated, providing quantitative measures of a molecule's reactivity. researchgate.net

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Data table is interactive.

In studies of compounds with nitrophenyl groups, the LUMO is often localized on the nitrophenyl moiety, reflecting its strong electron-accepting character. researchgate.net For ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap was calculated to be relatively small, indicating significant chemical reactivity. materialsciencejournal.org

Natural Bond Orbital (NBO) Analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, intramolecular hydrogen bonding, and the delocalization of electron density. researchgate.net NBO analysis can quantify the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals, which reveals the significance of hyperconjugation and intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MESP) analysis creates a color-coded map of the electrostatic potential on the electron density surface of a molecule. ymerdigital.com This map is a powerful tool for predicting reactivity. researchgate.net

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. ymerdigital.comoaji.net In nitrophenyl compounds, these areas are typically found around the oxygen atoms of the nitro group and carbonyl groups. ymerdigital.comnih.gov

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. oaji.net

Green/Yellow Regions: Represent neutral or weakly interacting areas. oaji.net

MESP analysis provides a visual guide to the reactive sites of a molecule, complementing the insights gained from FMO analysis. ymerdigital.com

Future Research Directions and Emerging Paradigms for Methyl 3 4 Nitrophenyl 2 Oxopropanoate Research

Development of Novel Catalytic Transformations for Enhanced Selectivity

The quest for highly selective and efficient catalytic systems is a central theme in modern organic synthesis. For Methyl 3-(4-nitrophenyl)-2-oxopropanoate, future research will likely concentrate on developing novel catalytic transformations that can precisely control reactivity at its distinct functional groups, particularly for the creation of chiral molecules.

Asymmetric catalysis will be a major focus, aiming to achieve high enantioselectivity in reactions involving the α-keto group. Organocatalysis, employing small organic molecules as catalysts, has shown promise in similar systems. For instance, Cinchona alkaloids have been successfully used as catalysts in the asymmetric nitroaldol (Henry) reaction of α-ketoesters, affording products with high enantioselectivity. nih.gov The development of new chiral catalysts, including bifunctional organocatalysts, could enable highly enantioselective additions of various nucleophiles to the ketone of this compound.

Furthermore, chiral Lewis acid catalysis presents another promising avenue. Research into enantioselective nitrooxylation and azidation of β-keto esters using hypervalent iodine reagents has demonstrated the potential for creating complex chiral molecules. rsc.org Adapting such methodologies to α-keto esters like this compound could provide access to novel, optically active compounds with potential biological applications. The development of homobimetallic Lewis acid/Brønsted base bifunctional complexes could also promote highly diastereo- and enantioselective reactions, such as the 1,4-addition to nitroalkenes. researchgate.net

Below is a table summarizing potential catalytic approaches for enhanced selectivity:

| Catalytic Approach | Target Reaction | Potential Outcome |

| Organocatalysis | Asymmetric Aldol/Henry Reactions | Highly enantiopure tertiary alcohols |

| Chiral Lewis Acid Catalysis | Asymmetric Additions (e.g., azidation) | Enantioenriched α-functionalized esters |

| Transition Metal Catalysis | Asymmetric Hydrogenation | Chiral α-hydroxy esters |

| Bifunctional Catalysis | Michael Additions | Diastereo- and enantiomerically pure products |

Exploration of Sustainable and Environmentally Benign Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste, use of renewable resources, and avoidance of hazardous reagents. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.

Traditional nitration methods, often required for the synthesis of the 4-nitrophenyl moiety, typically employ harsh conditions and generate significant acidic waste. researchgate.netresearchgate.net Greener alternatives are being actively explored, such as the use of solid-supported inorganic nitrates or biocatalytic nitration. researchgate.net These methods offer advantages like easier product separation, catalyst recyclability, and milder reaction conditions. researchgate.net

Similarly, the synthesis of the α-keto ester core can be made more sustainable. mdpi.com While conventional methods exist, emerging pathways focus on catalysis and the use of greener oxidants. organic-chemistry.orgorganic-chemistry.org Photocatalysis, for example, represents an environmentally benign approach for the synthesis of α-keto esters, utilizing light as an energy source. mdpi.com The development of metal-free catalytic systems for the synthesis of related α-keto amides under solvent-free conditions also points towards a more sustainable future for α-keto ester synthesis. rsc.org

Key areas for developing sustainable synthetic pathways include:

Solid Acid Catalysis: Replacing corrosive liquid acids in nitration reactions with recyclable solid acids. researchgate.net

Biocatalysis: Employing enzymes for selective nitration, reducing byproducts and environmental impact.

Photocatalysis: Using light to drive the synthesis of the α-keto ester moiety under mild conditions. mdpi.com

Solvent-Free Reactions: Minimizing or eliminating the use of volatile organic solvents. rsc.org

Expansion of Synthetic Applications in Emerging Fields of Organic Chemistry

The unique structural features of this compound make it a valuable precursor for a wide range of complex molecules. Future research will likely expand its applications in emerging areas of organic chemistry, particularly in medicinal chemistry and the synthesis of novel materials.

The α-ketoamide motif, which can be readily derived from the corresponding α-keto ester, is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to interact with various biological targets. nih.govacs.org Research has shown that α-ketoamides often exhibit enhanced metabolic stability compared to their α-ketoacid and α-ketoester counterparts. nih.gov This suggests that derivatives of this compound could be valuable intermediates in the synthesis of new therapeutic agents.

Furthermore, the reactivity of the α-keto ester functionality allows for its participation in various multicomponent reactions and the synthesis of heterocyclic compounds. google.com The nitro group can also be readily reduced to an amine, providing a handle for further functionalization and the construction of diverse molecular architectures. The exploration of these transformations will likely lead to the discovery of new compounds with interesting biological or material properties.

Advanced Mechanistic Investigations Utilizing Modern Analytical Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research on reactions involving this compound will benefit from the application of modern analytical techniques to elucidate reaction pathways, identify key intermediates, and understand the role of catalysts.

Techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time monitoring of reactions, allowing for the identification of transient species and the determination of reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, calculating transition state energies, and explaining observed selectivities. researchgate.net For instance, DFT studies can provide a detailed picture of how a catalyst operates in asymmetric reactions. researchgate.net

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of transformations involving this compound. This knowledge will be instrumental in the rational design of new catalysts and reaction conditions with improved performance.

Integration with Flow Chemistry and Automation Technologies for Scalable Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgbeilstein-journals.orgeuropa.eu The integration of flow chemistry and automation technologies will be a key paradigm for the future production of this compound and its derivatives.

Nitration reactions, which are often highly exothermic and can pose safety risks in batch processing, are particularly well-suited for flow chemistry. rsc.orgbeilstein-journals.org Continuous-flow microreactors allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields, improved selectivity, and safer operation. rsc.orgresearchgate.net Recent studies have demonstrated the development of scalable and sustainable continuous-flow processes for the mononitration of aromatic compounds. rsc.orgrsc.org

Furthermore, multi-step syntheses can be streamlined by connecting multiple flow reactors in sequence, enabling the telescoping of reactions and minimizing the need for intermediate purification. flinders.edu.aursc.org The automation of these systems can facilitate high-throughput screening of reaction conditions and catalysts, accelerating the discovery and optimization of new synthetic routes. The application of flow chemistry to the synthesis of nitroaromatic compounds and other pharmaceuticals is a rapidly growing field, and its adoption for the production of this compound could lead to more efficient, safer, and scalable manufacturing processes. mdpi.comresearchgate.netmdpi.com

The table below highlights the advantages of flow chemistry for the synthesis of compounds like this compound:

| Feature | Advantage in Flow Chemistry |

| Heat Transfer | Superior temperature control for exothermic reactions like nitration. europa.eu |

| Mass Transfer | Efficient mixing of reagents, leading to faster reaction rates and higher yields. rsc.org |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents and intermediates. europa.eu |

| Scalability | Production can be scaled up by running the system for longer or by numbering-up reactors. rsc.orgresearchgate.net |

| Automation | Enables high-throughput experimentation and process optimization. europa.eu |

Q & A

Q. Basic

- NMR : H NMR shows characteristic signals: ester methyl (~3.8 ppm), β-ketoester carbonyl proton (~3.5 ppm), and aromatic protons (δ 7.5–8.3 ppm for nitroaryl). C NMR confirms the ketone (~200 ppm) and ester carbonyl (~170 ppm) .

- IR : Strong absorption at ~1740 cm (ester C=O) and ~1680 cm (β-keto C=O). Nitro group vibrations appear at ~1520 and ~1350 cm .

- MS : Molecular ion peak at m/z 237 (CHNO) with fragmentation patterns consistent with loss of COCH .

What computational strategies predict the electronic effects of the 4-nitrophenyl group on reaction pathways?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the nitro group’s electron-withdrawing effects, which polarize the β-ketoester moiety and stabilize transition states in nucleophilic additions. Molecular docking simulations suggest nitroaryl derivatives may exhibit enhanced binding to enzymes like hydrolases due to π-π stacking and dipole interactions . Solvent effects can be modeled using COSMO-RS to optimize reaction media .

How does solubility in polar vs. nonpolar solvents affect purification strategies?

Basic

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Recrystallization from ethanol/water mixtures (7:3 v/v) yields high-purity crystals. Column chromatography with ethyl acetate/hexane (3:7) eluent effectively separates byproducts .

How can researchers resolve contradictions in reported biological activities of nitroaryl β-ketoesters?

Advanced

Contradictions may arise from varying assay conditions (e.g., cell lines, enzyme isoforms). For example, Methyl 3-(2,4-dichlorophenyl)-2-oxopropanoate shows IC variability (±20%) across kinase inhibition assays due to ATP concentration differences . Meta-analyses of structure-activity relationships (SAR) and standardized bioassays (e.g., uniform IC protocols) are recommended. Comparative studies with fluorinated analogs (e.g., 4-fluoro derivatives) can isolate electronic vs. steric effects .

What common chemical transformations are feasible with this compound?

Q. Basic

- Condensation : Forms heterocycles (e.g., pyrazoles) via reaction with hydrazines .

- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, while LiAlH reduces both ketone and ester .

- Nucleophilic substitution : The α-hydrogen participates in Knoevenagel condensations with aldehydes .

What hypotheses exist about the biological targets of nitroaryl β-ketoesters?

Advanced

The nitro group may enhance binding to oxidoreductases (e.g., NADPH-dependent enzymes) or DNA topoisomerases via intercalation. Molecular dynamics simulations suggest nitroaryl derivatives inhibit tyrosinase by chelating copper ions in the active site . In vitro assays with knockout cell lines can validate target specificity .

How do crystallization conditions influence polymorph formation?

Basic

Slow evaporation from ethanol yields monoclinic crystals (P2/c space group), while rapid cooling from acetone produces a triclinic polymorph. X-ray diffraction (XRD) confirms packing differences, with hydrogen bonding between nitro and ester groups stabilizing the lattice .

How do substituent electronic effects modulate reactivity in nitrophenyl β-ketoesters?

Advanced

The nitro group’s meta-directing nature favors electrophilic substitution at the 4-position. Hammett plots (σ = +1.27 for NO) correlate reaction rates in nucleophilic additions, with ρ values ~1.5 indicating a strong dependence on electronic effects . Transient absorption spectroscopy can track intermediates in photoinduced electron-transfer reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.